

Target Identification and Mechanism of Action of Anticancer Agent 235 (Compound 49)

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Compound of Interest

Compound Name: Anticancer agent 235

Cat. No.: B15613925

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Introduction

Anticancer agent 235, also identified as compound 49, is a novel synthetic indoloquinoline derivative with potent and selective cytotoxic activity against colorectal cancer cells. This document provides a comprehensive technical overview of the target identification, mechanism of action, and experimental validation of this promising therapeutic candidate. All data and protocols are derived from the primary research publication by Ma et al. in ACS Omega (2024).

Core Compound Details

| Characteristic | Description |
|---------------------------|---|
| Chemical Name | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline |
| Parent Compound | Synthesized based on the core structure of Neocryptolepine |
| Primary Target Pathway | PI3K/AKT/mTOR Signaling Pathway |
| Key Biological Activities | Induction of ROS, disruption of mitochondrial membrane potential, cell cycle arrest, and apoptosis. |

Quantitative Data Summary

The cytotoxic activity of **Anticancer agent 235** (compound 49) was evaluated against a panel of human cancer cell lines and a normal intestinal epithelial cell line. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

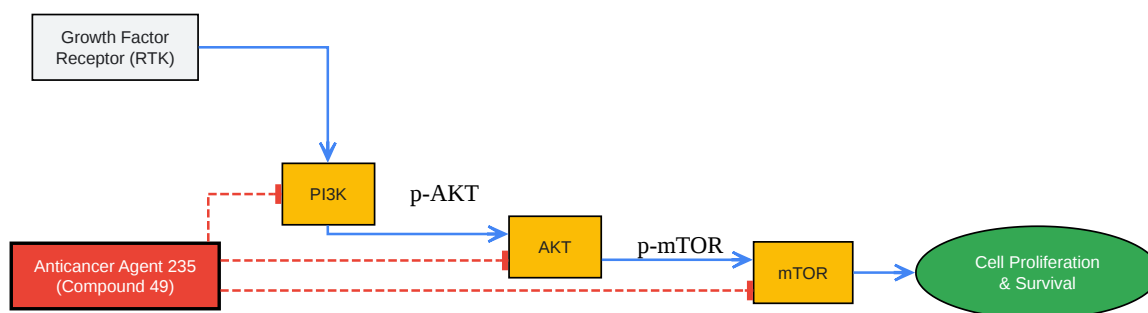
| Cell Line | Cell Type | IC50 (μM)[1] |
|-----------|------------------------------------|--|
| HCT116 | Colorectal Carcinoma | 0.35 |
| Caco-2 | Colorectal Adenocarcinoma | 0.54 |
| AGS | Gastric Adenocarcinoma | Not specified in detail |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified in detail |
| PANC-1 | Pancreatic Carcinoma | Not specified in detail |
| HIEC | Human Normal Intestinal Epithelial | Significantly higher than cancer cells |

Mechanism of Action

Anticancer agent 235 exerts its anticancer effects through a multi-faceted mechanism centered on the modulation of the PI3K/AKT/mTOR signaling pathway and the induction of oxidative stress, ultimately leading to apoptosis in colorectal cancer cells.[1][2]

Signaling Pathway Modulation

Western blot analysis revealed that compound 49 significantly inhibits the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in HCT116 and Caco-2 cells. This inhibition disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and growth.[1]

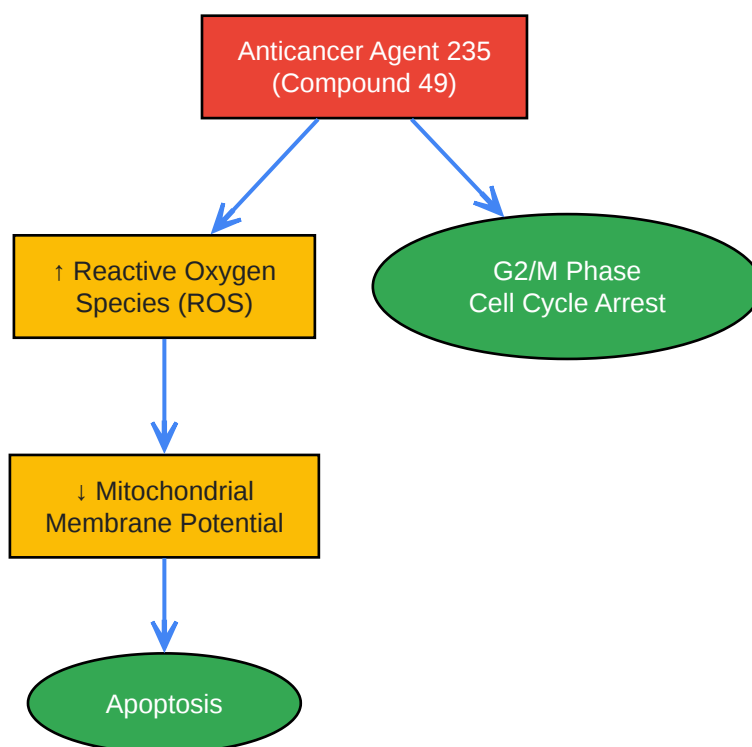


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Caption: PI3K/AKT/mTOR signaling pathway inhibited by **Anticancer Agent 235**.

Induction of Apoptosis and Cellular Stress

Compound 49 was found to induce apoptosis through the mitochondrial pathway.[2] This is initiated by a significant increase in intracellular reactive oxygen species (ROS), which in turn leads to the disruption of the mitochondrial membrane potential (MMP).[1][2] The collapse of the MMP is a critical event that triggers the apoptotic cascade. Furthermore, the agent arrests the cell cycle at the G2/M phase, preventing cancer cell division.[1]



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Caption: Cellular effects induced by **Anticancer Agent 235**.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to elucidate the mechanism of action of **Anticancer agent 235**.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** HCT116 and Caco-2 cells were seeded into 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells were treated with various concentrations of compound 49 for 48 hours.
- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

- **Formazan Solubilization:** The supernatant was discarded, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 490 nm using a microplate reader.
- **IC50 Calculation:** The IC50 values were calculated from the dose-response curves.

Reactive Oxygen Species (ROS) Detection

- **Cell Treatment:** HCT116 and Caco-2 cells were treated with compound 49 for 48 hours.
- **DCFH-DA Staining:** Cells were harvested and incubated with 10 μ M 2',7'-dichlorofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.
- **Flow Cytometry:** The fluorescence intensity was analyzed using a flow cytometer to quantify the intracellular ROS levels.

Cell Cycle Analysis

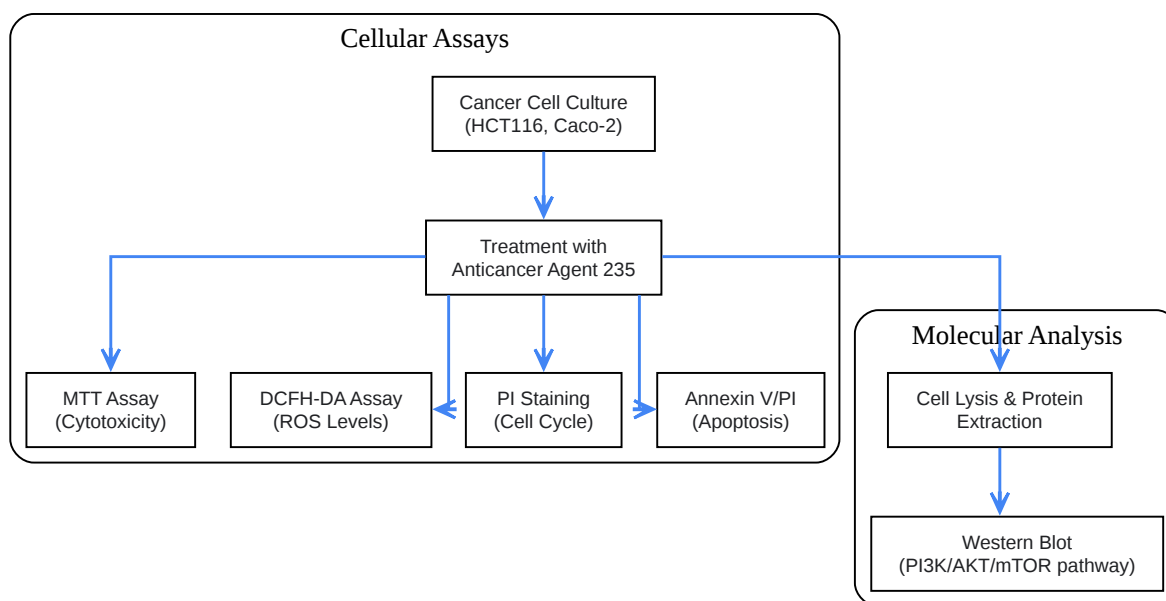
- **Cell Treatment and Fixation:** Cells were treated with compound 49 for 48 hours, harvested, and fixed with 70% ethanol overnight at 4°C.
- **Staining:** Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment:** HCT116 and Caco-2 cells were treated with compound 49 for 48 hours.
- **Staining:** Cells were harvested and resuspended in binding buffer, then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

- **Protein Extraction:** Total protein was extracted from treated and untreated cells using RIPA lysis buffer.
- **Protein Quantification:** Protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane was blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β -actin overnight at 4°C.
- **Secondary Antibody and Detection:** After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: General workflow for evaluating **Anticancer Agent 235**.

Conclusion

Anticancer agent 235 (compound 49) is a potent inhibitor of colorectal cancer cell growth. Its primary mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway, leading to increased intracellular ROS, disruption of mitochondrial function, G2/M cell cycle arrest, and ultimately, apoptosis. These findings suggest that compound 49 is a promising lead compound for the development of new therapeutic strategies for colorectal cancer.^[1] Further preclinical and in vivo studies are warranted to fully evaluate its therapeutic potential.

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References

- 1. pubs.acs.org [pubs.acs.org]
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